molecular formula C30H34N4O6S B299295 N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide

N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide

Cat. No. B299295
M. Wt: 578.7 g/mol
InChI Key: BUTSAYKNZLMEIS-NJZRLIGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound is also known as EHP-101 and has been studied extensively for its ability to modulate the immune system and reduce inflammation.

Mechanism of Action

EHP-101 works by modulating the immune system and reducing inflammation. It does this by targeting the cannabinoid receptor type 2 (CB2), which is found primarily in immune cells. Activation of the CB2 receptor has been shown to reduce inflammation and modulate the immune response. EHP-101 has been shown to bind to the CB2 receptor and activate it, leading to reduced inflammation and modulation of the immune response.
Biochemical and Physiological Effects:
EHP-101 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and modulate the immune response, leading to potential therapeutic applications in diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. EHP-101 has also been shown to inhibit the growth of cancer cells in vitro, making it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

One advantage of using EHP-101 in lab experiments is its ability to modulate the immune system and reduce inflammation. This makes it a useful tool for studying diseases that involve inflammation and immune dysfunction. However, one limitation of using EHP-101 is its potential toxicity, as it has been shown to cause liver damage in some animal studies. Careful dosing and monitoring are required when using EHP-101 in lab experiments.

Future Directions

There are several future directions for research on EHP-101. One area of interest is its potential therapeutic applications in diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Further research is needed to determine the efficacy and safety of EHP-101 in these diseases. Another area of interest is its potential as a treatment for cancer. Further research is needed to determine the mechanisms of action and efficacy of EHP-101 in cancer treatment. Additionally, research is needed to optimize the synthesis and dosing of EHP-101 for use in scientific research.

Synthesis Methods

The synthesis of EHP-101 involves several steps, starting with the reaction of 2-nitroaniline with ethyl glyoxalate to form 2-ethoxyphenylglyoxal. This intermediate is then reacted with 4-(2-oxo-2-(2-(4-(2-oxo-2-(1-piperidinyl)ethoxy)benzylidene)hydrazino)ethyl)benzenesulfonamide to form EHP-101. The synthesis of EHP-101 has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

EHP-101 has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to modulate the immune system and reduce inflammation, making it a potential treatment for a range of diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. EHP-101 has also been studied for its potential to treat cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide

Molecular Formula

C30H34N4O6S

Molecular Weight

578.7 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C30H34N4O6S/c1-2-39-28-14-8-7-13-27(28)34(41(37,38)26-11-5-3-6-12-26)22-29(35)32-31-21-24-15-17-25(18-16-24)40-23-30(36)33-19-9-4-10-20-33/h3,5-8,11-18,21H,2,4,9-10,19-20,22-23H2,1H3,(H,32,35)/b31-21+

InChI Key

BUTSAYKNZLMEIS-NJZRLIGZSA-N

Isomeric SMILES

CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4

SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.